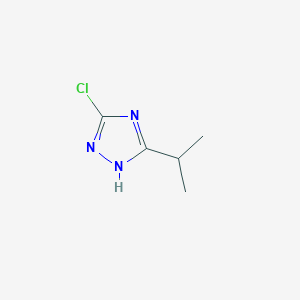![molecular formula C14H8Cl4O2 B1453490 5-氯-2-[(3,4-二氯苄基)氧基]苯甲酰氯 CAS No. 1160260-22-9](/img/structure/B1453490.png)
5-氯-2-[(3,4-二氯苄基)氧基]苯甲酰氯
描述
5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride is a useful research compound. Its molecular formula is C14H8Cl4O2 and its molecular weight is 350 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
蛋白质组学研究
该化合物用于蛋白质组学,即对蛋白质的大规模研究,特别是其结构和功能。 它用于修饰蛋白质和肽,以研究它们与其他分子的相互作用 .
苯甲酰胺衍生物的合成
它在合成各种苯甲酰胺衍生物中充当关键底物,这些衍生物在开发新药和农用化学品中至关重要 .
实验室化学试剂
作为一种实验室化学试剂,它被用于不同类型的化学反应和工艺,以合成新化合物或研究化学性质 .
食品和药品行业
在食品和药品行业,该化合物的衍生物可用作合成更复杂分子的中间体,这些分子具有作为添加剂或治疗剂的潜在应用 .
杀虫剂和杀生物剂产品开发
该化学品也用于杀虫剂和杀生物剂的开发,有助于创造控制有害生物的物质 .
材料科学
在材料科学中,它可以用来改变材料的表面性质,这可以导致具有特定所需性质的新材料的开发 .
分析化学
它被用作分析化学中的标准品或试剂,用于校准仪器或开发新的分析方法 .
环境科学
作用机制
Target of Action
It’s known that similar compounds, such as dichlorobenzyl alcohol, have been shown to interact with sodium channels and proteins .
Mode of Action
The mode of action of 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride involves a series of chemical reactions. It is believed to undergo free radical reactions, nucleophilic substitutions, and oxidations . The compound may interact with its targets, leading to changes in their function and structure .
Biochemical Pathways
It’s likely that the compound affects multiple pathways due to its potential interactions with various targets .
Pharmacokinetics
The compound’s molecular weight of 35003 suggests that it may have certain bioavailability characteristics .
Result of Action
Similar compounds have been shown to cause changes in cellular function and structure .
Action Environment
The action, efficacy, and stability of 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals .
生化分析
Biochemical Properties
5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins. It interacts with various enzymes and proteins, often acting as an inhibitor or activator depending on the context of the reaction. The compound’s interaction with enzymes such as proteases and kinases can alter the activity of these enzymes, leading to changes in protein function and signaling pathways .
Cellular Effects
The effects of 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit certain signaling pathways, leading to reduced cell proliferation or altered metabolic activity. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound may inhibit proteases by binding to their active sites, preventing substrate cleavage. Alternatively, it may activate kinases by promoting their phosphorylation activity. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, such as cell death or tissue damage .
Metabolic Pathways
5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic activity. These interactions can result in altered metabolite levels and metabolic flux .
Transport and Distribution
The transport and distribution of 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution within tissues can also affect its overall activity and function .
Subcellular Localization
The subcellular localization of 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride is crucial for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles. For instance, it may localize to the nucleus, where it interacts with transcription factors to regulate gene expression. Alternatively, it may target the mitochondria, affecting cellular metabolism and energy production .
属性
IUPAC Name |
5-chloro-2-[(3,4-dichlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4O2/c15-9-2-4-13(10(6-9)14(18)19)20-7-8-1-3-11(16)12(17)5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTLYGUSUPFWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)Cl)C(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901202208 | |
| Record name | 5-Chloro-2-[(3,4-dichlorophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901202208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160260-22-9 | |
| Record name | 5-Chloro-2-[(3,4-dichlorophenyl)methoxy]benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-[(3,4-dichlorophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901202208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453418.png)


![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453422.png)



